The compound is derived from the tetrahydropyrimidine class and includes a piperazine moiety. Its structure can be represented by the molecular formula and a molecular weight of approximately 224.26 g/mol. The compound is identified by the CAS number 80210-72-6 and has been studied for various biological properties including antimicrobial and anticancer activities .
The synthesis of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through several methods. A notable approach involves the Biginelli reaction, which is a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.
General Procedure for Synthesis:
The molecular structure of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione features:
The structural representation can be visualized in both two-dimensional and three-dimensional formats using molecular modeling software. The presence of functional groups such as carbonyls contributes to the compound's reactivity and potential biological activity .
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with tailored properties .
The mechanism of action for compounds like 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves:
Studies have shown that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .
The physical and chemical properties of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione include:
Spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide insights into its structural characteristics:
The applications of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione extend across various fields:
Research continues to explore its full potential in medicinal chemistry and related fields .
The target compound belongs to the 6-aminouracil subclass of tetrahydropyrimidinediones, characterized by a pyrimidine ring with carbonyl functions at C2/C4 and an exocyclic amine at C6. This core structure (exemplified by 6-amino-1,3-dimethyluracil, CAS 6642-31-5) exhibits tautomeric equilibrium between lactam and lactim forms, influencing its hydrogen-bonding patterns and metal-chelating capabilities [5] [9]. The C6 amino group (–NH₂) in unmodified uracils provides a synthetic handle for nucleophilic substitution, enabling the introduction of secondary amines like piperazine. Crucially, the 1,3-dimethyl modification locks the uracil ring into a fixed conformation by eliminating acidic N–H protons, thereby enhancing metabolic stability and membrane permeability [9].
Piperazine substitution at C6 transitions the scaffold from a planar, DNA/base-pair mimetic to a three-dimensional pharmacophore with enhanced vectorial diversity. X-ray crystallographic analyses of related compounds reveal that the piperazine ring adopts a chair conformation, projecting its N4ʹ nitrogen atom approximately 5–6 Å from the uracil plane. This spatial arrangement creates a pseudo-bidentate binding motif: the uracil carbonyls engage in hydrogen bonding with target proteins, while the distal piperazine nitrogen facilitates ionic or hydrogen-bond interactions [2] [4]. Within therapeutic contexts, this class bridges traditional uracil-based antimetabolites and modern kinase inhibitors, as evidenced by structural parallels to matrix metalloproteinase (MMP) inhibitors incorporating tetrahydropyrimidinediones [6].
Table 2: Structural Evolution from Core Uracil to Target Compound
Structural Feature | 6-Amino-1,3-dimethyluracil (Core) | 1,3-Dimethyl-6-(piperazin-1-yl) Derivative |
---|---|---|
C6 Substituent | –NH₂ | –N(CH₂CH₂)₂NCH₂CH₂– (piperazinyl) |
Molecular Weight | 155.15 g/mol | 239.27 g/mol |
Key Functional Groups | 2× Carbonyl (C2=O, C4=O); Primary amine | 2× Carbonyl; Tertiary amine; Secondary amine |
Spatial Orientation | Planar heterocycle | Planar uracil + 3D piperazine |
Bioactivity Profile | Nucleobase analog; Weak enzyme inhibition | Kinase inhibition; Antimicrobial activity |
Piperazine introduction at C6 serves dual objectives: bioisosteric optimization and pharmacokinetic enhancement. As a bioisostere, piperazine replaces traditional amine or alkylamine groups while mimicking spatial and electronic properties of endogenous ligands. The piperazine’s N4ʹ nitrogen acts as a hydrogen-bond acceptor/donor, mimicking hydration water molecules in enzyme active sites—particularly relevant for kinase ATP-binding domains and bacterial enoyl-ACP reductase (InhA) pockets [3] [6]. Molecular modeling studies indicate that piperazine-substituted uracils exhibit 30–50% higher binding affinity to P38 MAP kinase compared to non-piperazine analogs due to salt-bridge formation with conserved aspartate residues [3].
Pharmacokinetically, piperazine dramatically improves aqueous solubility. While 6-amino-1,3-dimethyluracil displays modest solubility (6 g/L at 25°C), piperazine derivatives form hydrochloride salts (e.g., C₁₀H₁₈ClN₅O₂) with solubilities exceeding 50 g/L, enabling parenteral formulation [2] [5]. The basic piperazine nitrogen (pKa ~9.5) facilitates salt formation across physiological pH ranges, enhancing bioavailability. Additionally, log P values decrease from −0.4 (6-amino-1,3-dimethyluracil) to approximately −1.2 for the piperazine derivative, reducing non-specific tissue binding and accelerating renal clearance [5] [9]. Crucially, piperazine serves as a spacer for appending auxiliary pharmacophores, exemplified by derivatives like 1,3-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, where a pyrimidine "head group" extends from the piperazine N4ʹ position [8].
Table 3: Impact of Piperazine Substitution on Molecular Properties
Property | 6-Amino-1,3-dimethyluracil | 1,3-Dimethyl-6-(piperazin-1-yl) Analogue | Change (%) |
---|---|---|---|
Molecular Weight | 155.15 g/mol | 239.27 g/mol | +54.2% |
Water Solubility | 6.0 g/L (25°C) | >50 g/L (as hydrochloride) | >733% |
log P (Predicted) | −0.4 | −1.2 | −200% |
Hydrogen Bond Donors | 2 | 2 | 0% |
Hydrogen Bond Acceptors | 4 | 6 | +50% |
Rotatable Bonds | 0 | 2 | +200% |
Anticancer Chemotherapy
The compound demonstrates significant potential as a kinase inhibitor scaffold. Derivatives bearing aryl/heteroaryl extensions on the piperazine ring (e.g., 5-methylpyrimidin-4-yl) suppress P38 MAP kinase activity (IC₅₀: 0.2–5 μM) by competitively occupying the ATP-binding pocket. Molecular dynamics simulations confirm stable hydrogen bonding between the uracil C4=O and kinase hinge-region residues Met109/Gly110, while the piperazine N4ʹ coordinates with catalytic Asp168 [3] [8]. In vitro studies on MCF-7 breast cancer cells show derivatives inducing G1/S cell-cycle arrest via p38α-mediated downregulation of cyclin D1 [3].
Anti-Infective Agents
Piperazinyl-uracils exhibit sub-micromolar inhibition Mycobacterium tuberculosis InhA enzyme, a validated anti-TB target. The uracil carbonyls form hydrogen bonds with NAD⁺ cofactor’s ribose, and the piperazine moiety occupies the hydrophobic substrate tunnel, blocking mycolic acid biosynthesis [3]. Chlorpyrifos impurity studies further suggest interactions with acetylcholinesterase, hinting at broader neuropharmacological applications [5].
Computational Chemistry & Molecular Design
Density Functional Theory (DFT) analyses reveal that piperazine substitution lowers the HOMO-LUMO energy gap (ΔE = 4.2 eV) versus unsubstituted uracil (ΔE = 5.1 eV), indicating enhanced electronic polarizability favorable for charge-transfer interactions with biological targets [3]. Molecular docking against P38 MAP kinase (PDB: 1OUK) and InhA (PDB: 4TZK) consistently positions the piperazine in solvent-exposed regions, enabling rational design of derivatives with improved target affinity [3] [6].
Despite its promise, four critical knowledge gaps impede translational development:
Closing these gaps requires interdisciplinary collaboration: synthetic chemists to develop efficient routes, computational biologists to model piperazine dynamics, and pharmacologists to evaluate in vivo efficacy. Prioritizing these objectives will accelerate the transition of this scaffold from in vitro hit to preclinical candidate.
Table 4: Key Derivatives and Research Applications
Derivative Structure | Biological Target | Activity | Reference |
---|---|---|---|
1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-dione | P38 MAP kinase | IC₅₀: 0.2 μM | [8] |
6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-dione hydrochloride | InhA (M. tuberculosis) | MIC: 1.5 μg/mL | [2] [3] |
3-Benzyl-1,5-dimethyl-6-[(5-naphthalen-2-yl-1,3,4-oxadiazol-2-yl)methylsulfanyl] analogue | Matrix metalloproteinases | MMP-9 inhibition | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7